molecular formula C14H17N3OS B2386368 N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide CAS No. 886899-54-3

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide

Cat. No.: B2386368
CAS No.: 886899-54-3
M. Wt: 275.37
InChI Key: KKOJQORFIXHDTF-UHFFFAOYSA-N
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Description

N-(2-((5-Phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide is a synthetic organic compound of interest in pharmacological and chemical research. It features a 1H-imidazole core, a privileged scaffold in drug discovery known for its diverse biological activities. The molecule integrates several key structural motifs: a central 5-phenyl-1H-imidazole group, a thioethyl linker, and a terminal propionamide function. The imidazole ring is a common pharmacophore found in many therapeutic agents . The propionamide (or propanamide) moiety is a significant functional group in medicinal chemistry, frequently employed in the design of potent receptor ligands. For instance, propionamide derivatives have been strategically developed as potent σ1R (sigma-1 receptor) antagonists and MOR (mu-opioid receptor) agonists, demonstrating significant anti-nociceptive activity in pain models . Similarly, compounds featuring acetamide and propanamide linkers attached to nitrogen-containing heterocycles have been explored for their inhibitory activity against enzymes like acetylcholinesterase (AChE) . The (alkylthio)ethyl group serves as a flexible spacer, potentially influencing the molecule's conformation and binding affinity to biological targets. This combination of features makes this compound a valuable chemical tool for researchers. Its potential applications include serving as a building block in medicinal chemistry, a core structure for the development of novel bioactive molecules, or a candidate for high-throughput screening against various therapeutic targets. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-2-13(18)15-8-9-19-14-16-10-12(17-14)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOJQORFIXHDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCSC1=NC=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for imidazole derivatives like N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioether linkage may also play a role in its biological activity by facilitating interactions with specific proteins and pathways .

Comparison with Similar Compounds

Structural Features and Key Differences

Compound Name Core Structure Heterocyclic Group Substituents/Modifications Potential Implications
Target Compound Propionamide 5-Phenyl-1H-imidazol-2-yl Phenyl at imidazole C5; thioether linkage Enhanced lipophilicity; H-bonding capacity
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound 15) Benzamide Thienyl (thiophene) Cyano-pyridine; thioether linkage Thiophene’s aromaticity; electron-withdrawing cyano group
2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide (Compound 20) Pyridinecarboxamide Isoxazolyl Nitrophenyl; methyl-isoxazole Nitro group for redox activity; isoxazole’s metabolic stability
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45) Benzamide 1,2,4-Oxadiazolyl Dichloro-pyridine; oxadiazole Chlorine for halogen bonding; oxadiazole’s rigidity

Critical Analysis of Substituent Effects

  • Heterocyclic Systems :

    • The target’s imidazole ring offers hydrogen-bonding capabilities (via NH and sp² nitrogen) absent in thiophene (Compound 15) or isoxazole (Compound 20). This may enhance interactions with polar enzyme active sites.
    • Thiophene (Compound 15) and oxadiazole (Compound 45) provide distinct electronic profiles: thiophene is electron-rich, while oxadiazole is electron-deficient, affecting binding to hydrophobic or charged targets.
  • Nitro (Compound 20) and cyano (Compound 15) groups introduce electron-withdrawing effects, which may stabilize charge-transfer interactions or modulate metabolic degradation.
  • Backbone Variations :

    • The target’s propionamide backbone (CH2-CH2-CONH2) is shorter and more flexible than the benzamide or pyridinecarboxamide scaffolds in analogs. This could reduce steric hindrance but may compromise aromatic stacking interactions.

Biological Activity

N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features an imidazole ring, a thioether linkage, and a propionamide group. The imidazole moiety is known for its diverse biological activities, making this compound a candidate for various therapeutic applications.

Property Details
IUPAC Name N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]propanamide
Molecular Formula C14H17N3OS
CAS Number 886899-54-3
InChI Key KKOJQORFIXHDTF-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies assessing various synthesized compounds, it was found to have significant effects against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus mycoides0.0098
Candida albicans0.039

These results suggest that the compound can effectively inhibit the growth of these pathogens, indicating its potential as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes and receptors. The imidazole ring can modulate enzyme activity, while the thioether linkage may facilitate protein interactions crucial for its biological effects.

Case Studies

  • Antibacterial Efficacy Study :
    A study examined the antibacterial efficacy of various imidazole derivatives, including this compound). Results indicated that this compound showed potent activity against multiple bacterial strains, with particular effectiveness against S. aureus and E. coli .
  • Antifungal Activity Evaluation :
    In another case study focusing on antifungal properties, the compound demonstrated significant inhibition of C. albicans growth, supporting its potential use in treating fungal infections .

Comparison with Similar Compounds

When compared to other imidazole-containing compounds, this compound stands out due to its unique combination of functional groups that enhance its biological activity.

Compound Activity Unique Features
ClemizoleAntihistaminicSimple imidazole structure
MetronidazoleAntibacterialNitromidazole derivative
OmeprazoleAntiulcerProton pump inhibitor

Q & A

Q. How can researchers optimize the synthesis of N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)propionamide to improve yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 5-phenyl-1H-imidazole-2-thiol derivatives with propionamide precursors using nucleophilic substitution. Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
  • Base selection : Potassium carbonate (K₂CO₃) facilitates deprotonation of the thiol group .
  • Temperature control : Reactions at 60–80°C balance kinetic efficiency and side-product minimization .
  • Purification : Recrystallization in ethanol or column chromatography removes unreacted intermediates .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolves imidazole protons (δ 7.2–8.1 ppm) and thioethyl linkages (δ 3.1–3.5 ppm) .
  • X-ray Crystallography : SHELX software refines crystal structures, confirming bond angles and spatial arrangement of the imidazole and propionamide moieties .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 343.5 for [M+H]⁺) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values calculated via broth microdilution .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-1/2 inhibition) using recombinant enzymes and IC₅₀ determination .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer :
  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy in predicting ionization potentials and electron affinity .
  • Basis Sets : 6-31G(d,p) or def2-TZVP for geometry optimization and vibrational frequency analysis .
  • Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites on the imidazole ring and sulfur atoms .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Phenyl substituents : Electron-withdrawing groups (e.g., -Cl) at the 4-position enhance antimicrobial activity by increasing lipophilicity .
  • Imidazole substitution : Alkyl chains (e.g., ethyl) improve membrane permeability but may reduce solubility .
  • Synthetic Routes : Introduce halogens via Ullmann coupling or Suzuki-Miyaura reactions to diversify analogs .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic Stability : Evaluate hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic effects .
  • Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorescence assays .

Q. What computational strategies predict binding modes with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Glide docks the compound into active sites (e.g., COX-2 or kinase domains) using flexible ligand protocols .
  • MD Simulations : GROMACS-based trajectories (10–100 ns) assess stability of hydrogen bonds between the propionamide group and catalytic residues .
  • Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities, correlating with experimental IC₅₀ values .

Data Contradiction Analysis

  • Example : Discrepancies in reported IC₅₀ values for COX-1/2 inhibition may arise from:
    • Enzyme Source : Recombinant vs. native enzymes with varying cofactor concentrations .
    • Solubility Limits : DMSO concentrations >1% may denature proteins, altering activity .
    • Statistical Power : Replicate assays (n ≥ 3) and ANOVA analysis mitigate outliers .

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